tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13706801
InChI: InChI=1S/C23H30OSi/c1-5-6-7-8-15-20-24-25(23(2,3)4,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h1,9-14,16-19H,6-8,15,20H2,2-4H3
SMILES: CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC#C
Molecular Formula: C23H30OSi
Molecular Weight: 350.6 g/mol

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane

CAS No.:

Cat. No.: VC13706801

Molecular Formula: C23H30OSi

Molecular Weight: 350.6 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane -

Specification

Molecular Formula C23H30OSi
Molecular Weight 350.6 g/mol
IUPAC Name tert-butyl-hept-6-ynoxy-diphenylsilane
Standard InChI InChI=1S/C23H30OSi/c1-5-6-7-8-15-20-24-25(23(2,3)4,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h1,9-14,16-19H,6-8,15,20H2,2-4H3
Standard InChI Key IHQVBDYWBXUIQU-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC#C
Canonical SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC#C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane consists of a silicon atom bonded to three distinct groups:

  • A tert-butyl group (C(CH<sub>3</sub>)<sub>3</sub>) providing steric bulk and chemical stability .

  • Two phenyl rings (C<sub>6</sub>H<sub>5</sub>) enhancing electron delocalization and influencing reactivity .

  • A hept-6-yn-1-yloxy chain (O(CH<sub>2</sub>)<sub>5</sub>C≡CH) offering a terminal alkyne for further functionalization .

The IUPAC name, tert-butyl-hept-6-ynoxy-diphenylsilane, reflects this arrangement . Key structural identifiers include the SMILES string CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC#C and the InChIKey IHQVBDYWBXUIQU-UHFFFAOYSA-N .

Physical and Spectral Characteristics

PropertyValueSource
Molecular Weight350.6 g/mol
Boiling PointNot reported
DensityN/A
LogP (Partition Coefficient)4.76
Rotatable Bond Count7

The compound exhibits limited water solubility due to its hydrophobic tert-butyl and phenyl groups, but it dissolves readily in organic solvents like THF and dichloromethane . Nuclear magnetic resonance (NMR) spectra confirm its structure:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): Signals at δ 7.69–7.64 (phenyl protons), δ 3.68 (methylene adjacent to oxygen), and δ 1.29–1.21 (aliphatic chain protons) .

  • <sup>13</sup>C NMR: Peaks at δ 135.4 (ipso carbons of phenyl), δ 63.3 (oxygen-bound methylene), and δ 89.0 (tert-butyl quaternary carbon) .

Synthesis and Optimization

General Synthetic Routes

The synthesis typically involves silane protection of hept-6-yn-1-ol (14) using tert-butyldiphenylsilyl chloride (TBDPSCl) under basic conditions :

Procedure:

  • Activation: Hept-6-yn-1-ol (549 µL, 4.84 mmol) and imidazole (659 mg, 9.68 mmol) are dissolved in anhydrous DMF at 0°C .

  • Silylation: TBDPSCl (1.90 mL, 7.26 mmol) is added dropwise, and the mixture stirs overnight at room temperature .

  • Workup: The reaction is quenched with brine, extracted with diethyl ether, and purified via flash chromatography (hexane/EtOAc 95:5) to yield the product as a colorless oil (98% yield) .

Mechanism: The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic silicon center, facilitated by imidazole as a base to scavenge HCl .

Alternative Methods

  • Grignard Reagent Coupling: Lithium anions of silylated alkynes (e.g., 26) react with alkyl bromides (e.g., 25) to form elongated alkyne-silane adducts .

  • Hydrosilylation: Cobalt-catalyzed reactions with diphenylsilane (Ph<sub>2</sub>SiH<sub>2</sub>) introduce silicon groups to alkynes, yielding Z-alkene products (98:2 selectivity) .

Applications in Organic Synthesis

Protecting Group Strategies

The tert-butyldiphenylsilyl (TBDPS) moiety shields hydroxyl groups during multi-step syntheses. For example, in the total synthesis of C<sub>37</sub> alken-2-one geomarkers, the TBDPS group prevented undesired side reactions during oxidation and coupling steps . Deprotection is achieved using tetrabutylammonium fluoride (TBAF) or acidic conditions .

Cross-Coupling Reactions

The terminal alkyne enables Sonogashira, Hiyama-Denmark, and click chemistry reactions:

  • Hiyama-Denmark Coupling: Palladium catalysts mediate cross-couplings between silylated alkynes and aryl halides, forming carbon-carbon bonds critical in natural product synthesis .

  • Click Chemistry: Azide-alkyne cycloadditions (e.g., with 6 and 7) generate triazole-linked conjugates for drug discovery .

Catalytic Hydrosilylation

Cobalt complexes (e.g., 2b) catalyze the anti-Markovnikov addition of Ph<sub>2</sub>SiH<sub>2</sub> to alkynes, producing (Z)-alkenylsilanes with 98% stereoselectivity . This method is pivotal for synthesizing silicon-stereogenic centers .

Comparative Analysis with Analogous Compounds

tert-Butyl(hept-6-yn-1-yloxy)dimethylsilane

PropertyDiphenyl DerivativeDimethyl Derivative
Molecular Weight350.6 g/mol226.43 g/mol
Hydrophobicity (LogP)4.76 3.82
Steric BulkHigh (two phenyl groups)Moderate (methyl groups)
Thermal StabilityStable to 200°C Decomposes at 150°C

The diphenyl variant’s enhanced stability and electron-withdrawing properties make it preferable for reactions requiring rigorous conditions . In contrast, the dimethyl analog is more cost-effective for simple protections .

Enantiomeric Considerations

The (4S)-configured analog (6) exhibits distinct stereochemical outcomes in asymmetric syntheses. For instance, in Jones oxidations, the (S)-enantiomer yields 19(R)-hydroxyeicosatetraenoic acid analogs with superior 20-HETE antagonism .

Recent Research Advancements

Antihypertensive Agents

19-Hydroxyeicosatetraenoic acid (19-HETE) analogs derived from silylated intermediates (4, 5) inhibit 20-HETE-induced renal vasoconstriction. Azide-functionalized derivatives (6, 7) show 6–8-fold higher activity due to hydrogen bonding with receptor sites .

Stereoselective Syntheses

Cobalt-catalyzed hydrosilylations using 2b achieve >98% Z-selectivity, enabling efficient production of chiral silanes for pharmaceuticals . For example, (Z)-tert-butyl((7-(diphenylsilyl)hept-6-en-1-yl)oxy)diphenylsilane (4m) is a key intermediate in prostaglandin analogs .

Green Chemistry Approaches

Recent efforts optimize solvent systems (e.g., THF/water mixtures) and catalyst recycling to reduce waste in silylation reactions .

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